molecular formula C8H11ClN2 B13031878 (1R)-1-(4-Chlorophenyl)ethane-1,2-diamine

(1R)-1-(4-Chlorophenyl)ethane-1,2-diamine

Katalognummer: B13031878
Molekulargewicht: 170.64 g/mol
InChI-Schlüssel: DYQPAVDDRLNLKW-QMMMGPOBSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(1R)-1-(4-Chlorophenyl)ethane-1,2-diamine is an organic compound characterized by the presence of a chlorophenyl group attached to an ethane backbone with two amine groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-1-(4-Chlorophenyl)ethane-1,2-diamine typically involves the following steps:

    Starting Material: The synthesis begins with the commercially available 4-chlorobenzaldehyde.

    Reduction: The aldehyde group is reduced to the corresponding alcohol using a reducing agent such as sodium borohydride.

    Amination: The alcohol is then converted to the corresponding amine through a reaction with ammonia or an amine source under suitable conditions.

    Chiral Resolution: The racemic mixture is resolved to obtain the (1R)-enantiomer using chiral resolution techniques such as chromatography or crystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The key steps include:

    Catalytic Hydrogenation: Using a catalyst such as palladium on carbon to reduce the intermediate compounds.

    High-Pressure Reactions: Conducting reactions under high pressure to increase yield and efficiency.

    Purification: Employing techniques such as distillation, crystallization, and chromatography to purify the final product.

Analyse Chemischer Reaktionen

Types of Reactions

(1R)-1-(4-Chlorophenyl)ethane-1,2-diamine undergoes various chemical reactions, including:

    Oxidation: The amine groups can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides under suitable conditions.

Major Products

    Oxidation Products: Nitroso or nitro derivatives.

    Reduction Products: Secondary or tertiary amines.

    Substitution Products: Compounds with various functional groups replacing the chlorine atom.

Wissenschaftliche Forschungsanwendungen

(1R)-1-(4-Chlorophenyl)ethane-1,2-diamine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including as an intermediate in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of (1R)-1-(4-Chlorophenyl)ethane-1,2-diamine involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes or receptors, modulating biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (1S)-1-(4-Chlorophenyl)ethane-1,2-diamine: The enantiomer of the compound with similar properties but different biological activity.

    1-(4-Chlorophenyl)ethane-1,2-diol: A related compound with hydroxyl groups instead of amine groups.

    1-(4-Chlorophenyl)ethane-1,2-dione: A compound with carbonyl groups instead of amine groups.

Uniqueness

(1R)-1-(4-Chlorophenyl)ethane-1,2-diamine is unique due to its specific stereochemistry and the presence of both amine groups and a chlorophenyl group. This combination of features makes it valuable for specific applications in medicinal chemistry and materials science.

Eigenschaften

Molekularformel

C8H11ClN2

Molekulargewicht

170.64 g/mol

IUPAC-Name

(1R)-1-(4-chlorophenyl)ethane-1,2-diamine

InChI

InChI=1S/C8H11ClN2/c9-7-3-1-6(2-4-7)8(11)5-10/h1-4,8H,5,10-11H2/t8-/m0/s1

InChI-Schlüssel

DYQPAVDDRLNLKW-QMMMGPOBSA-N

Isomerische SMILES

C1=CC(=CC=C1[C@H](CN)N)Cl

Kanonische SMILES

C1=CC(=CC=C1C(CN)N)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.